molecular formula C19H22FNO B8661509 1-Benzyl-4-(4-fluoro-benzyl)-piperidin-4-ol CAS No. 193357-11-8

1-Benzyl-4-(4-fluoro-benzyl)-piperidin-4-ol

Cat. No.: B8661509
CAS No.: 193357-11-8
M. Wt: 299.4 g/mol
InChI Key: SPXWVGAGMKJNME-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-fluoro-benzyl)-piperidin-4-ol is a useful research compound. Its molecular formula is C19H22FNO and its molecular weight is 299.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

193357-11-8

Molecular Formula

C19H22FNO

Molecular Weight

299.4 g/mol

IUPAC Name

1-benzyl-4-[(4-fluorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C19H22FNO/c20-18-8-6-16(7-9-18)14-19(22)10-12-21(13-11-19)15-17-4-2-1-3-5-17/h1-9,22H,10-15H2

InChI Key

SPXWVGAGMKJNME-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CC2=CC=C(C=C2)F)O)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of magnesium metal (4.15 g, 170.5 mmol) in anhydrous THF (40 ml) is added 1,2-dibromoethane (1.53 g, 8.12 mmol) and the mixture warmed gently. To the reaction mixture is added a solution of 1-chloromethyl-4-fluoro-benzene (23.5 g, 162.4 mmol) in THF (20 ml) dropwise over 1.5 hours. The reaction mixture is cooled to RT and stirred for 0.5 hours followed by cooling to −10° C. and addition of a solution of 1-benzyl-piperidin-4-one (9.19 g, 48.6 mmol) in THF (20 ml) dropwise over 0.5 hours. During the addition the reaction temperature is maintained below 0° C. After addition is complete the reaction is allowed to reach RT and stirred for 4 days. The resultant suspension is cooled in ice, treated with saturated ammonium chloride, stirred for 0.3 hours, treated with water and the mixture extracted with ethyl acetate. The ethyl acetate is dried with magnesium sulphate and evaporated. The crude product is purified by flash silica chromatography (methanol:dichloromethane: anmuoniumhydroxide, 1:100:0.5 elution) to afford 1-benzyl-4-(4-fluoro-benzyl)-piperidin-4-ol [MH]+ 300.8
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40 mL
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1.53 g
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23.5 g
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20 mL
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9.19 g
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20 mL
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